Zinc Aspartate

Description

Properties

CAS No. |

36393-20-1 |

|---|---|

Molecular Formula |

C8H12N2O8Zn |

Molecular Weight |

329.6 g/mol |

IUPAC Name |

zinc bis((2S)-2-amino-4-hydroxy-4-oxobutanoate) |

InChI |

InChI=1S/2C4H7NO4.Zn/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*2-;/m00./s1 |

InChI Key |

POEVDIARYKIEGF-CEOVSRFSSA-L |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O.[Zn] |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O.[Zn] |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Zinc Aspartate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc aspartate is a chelated form of the essential mineral zinc, where zinc ions are bound to the amino acid L-aspartic acid. This complex is of significant interest in pharmaceutical and nutraceutical fields due to its potential for enhanced bioavailability compared to inorganic zinc salts. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is typically a white, odorless, crystalline powder with a slightly salty taste. It is known to be hygroscopic, readily absorbing moisture from the air.[1] While generally described as insoluble in water, it is soluble in dilute hydrochloric acid.[2][3][4]

Data Presentation

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂O₈Zn | [5][6] |

| Molecular Weight | 329.6 g/mol | [5][7] |

| Appearance | White crystalline powder | [2][5] |

| Solubility in Water | Insoluble (quantitative data not readily available) | [2][3][4][8] |

| Solubility in Dilute HCl | Soluble (quantitative data not readily available) | [2][3][4] |

| Melting Point | Data not readily available | - |

| Decomposition | Hazardous decomposition products (carbon dioxide, carbon monoxide, zinc oxides) may form when heated to decomposition. | - |

| Stability | Stable under ordinary conditions of use and storage. | - |

| Shelf Life | 3 years at 20°C as a powder. | [5] |

Chemical Structure and Coordination Chemistry

This compound is a coordination complex where a central zinc ion (Zn²⁺) is chelated by two L-aspartate anions.[5] The aspartate ligands coordinate with the zinc ion through the amino group and one of the carboxylate oxygen atoms, forming stable chelate rings. This chelation is crucial for its distinct chemical properties and biological activity.

The coordination geometry around the zinc ion can vary. In a homochiral three-dimensional this compound framework, zinc has been observed to display three distinct coordination geometries. The flexibility of the aspartate ligand allows for multiple coordination modes.

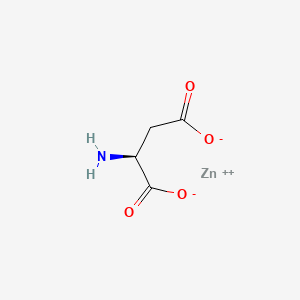

Visualization of Chemical Structure

Figure 1: 2D representation of the coordination of a central zinc ion with two L-aspartate molecules.

Experimental Protocols

Synthesis of this compound (Low-Temperature Solid-Phase Method)

This protocol is adapted from a patented method for the low-temperature solid-phase synthesis of this compound.[9]

Materials:

-

L-Aspartic acid powder

-

Basic zinc carbonate [ZnCO₃·2Zn(OH)₂·H₂O] powder

-

Distilled water

-

Mortar and pestle

-

Drying oven

Procedure:

-

Uniformly mix L-aspartic acid powder and basic zinc carbonate powder in a 6:1 molar ratio in a mortar.[9]

-

Add distilled water to the mixture to achieve a water content of 20-40% of the total weight of the powders.[9]

-

Continue to mix thoroughly until a homogeneous paste is formed.

-

Transfer the material to a drying oven and heat at a temperature between 50-100°C.[9] The reaction and drying occur concurrently.

-

Continue heating until the product is completely dry.

-

The resulting solid this compound can be crushed to obtain a fine powder.[9]

Spectroscopic Analysis

FT-IR spectroscopy is a valuable tool for confirming the coordination of the zinc ion with the aspartate ligand.

Methodology:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the synthesized this compound powder.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Collection: Record the spectrum in the range of 4000-400 cm⁻¹.

Expected Vibrational Signatures: The key vibrational bands to confirm zinc-aspartate coordination are those of the carboxylate group.[2]

-

Asymmetric carboxylate stretching vibration (νₐₛ(COO⁻)): Expected in the range of 1580-1620 cm⁻¹.[2]

-

Symmetric carboxylate stretching vibration (νₛ(COO⁻)): Expected in the range of 1400-1420 cm⁻¹.[2] The shift of these bands compared to free aspartic acid is indicative of coordination with the zinc ion.

¹H and ¹³C NMR spectroscopy can be used to characterize the structure of this compound in solution.

Methodology:

-

Solvent: Deuterium oxide (D₂O) is a suitable solvent.

-

Instrumentation: A standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Collection: Acquire ¹H and ¹³C NMR spectra at room temperature.

Expected Spectral Features: The NMR spectra of this compound will show characteristic shifts for the protons and carbons of the aspartate ligand. The coordination with zinc will influence the chemical shifts compared to free aspartic acid. Specific peak assignments would require detailed 2D NMR experiments, but the overall spectra will confirm the presence of the aspartate backbone.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound.

Methodology: A detailed protocol for the synthesis of single crystals of a homochiral three-dimensional this compound framework has been reported. This involves a solvothermal method using zinc carbonate, L-aspartic acid, and 4,4'-bipyridyl in a water/methanol mixture. The resulting crystals can then be analyzed using a single-crystal X-ray diffractometer. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

Biological Signaling Pathways and Interactions

The biological effects of this compound are primarily attributed to the zinc ion, with the aspartate ligand potentially enhancing its absorption and bioavailability.

Modulation of T-Cell Activity and Cytokine Signaling

This compound has been shown to modulate the immune response by affecting T-cell function.

-

Inhibition of T-Cell Proliferation: this compound can suppress the proliferation of both freshly stimulated and pre-activated human T-cells in a dose-dependent manner.[10][11][12]

-

Cytokine Production: It significantly inhibits the production of pro-inflammatory Th1 cytokines such as IL-2 and IFN-γ, as well as Th17 cytokines.[10][12][13] Conversely, it can also reduce the production of some anti-inflammatory cytokines like IL-10.[10] Interestingly, it has been observed to induce the secretion of IL-16.[10]

Figure 2: Signaling pathway of this compound's effect on T-Cells.

Interaction with NMDA Receptors

Zinc ions are known to be potent modulators of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neurotransmission. Zinc acts as a noncompetitive antagonist of the NMDA receptor.[1] Specifically, zinc has a high-affinity binding site on the NR2A subunit of the NMDA receptor, and this interaction is crucial for its inhibitory effects.[10][14] The binding of zinc to the NR2A subunit enhances proton inhibition of the receptor, leading to a decrease in channel open probability.[10]

Figure 3: this compound's interaction with the NMDA receptor.

Experimental Workflow for Assessing Bioactivity

A common method to assess the effect of this compound on cell viability and proliferation is the MTT assay.

Protocol for MTT Assay:

-

Cell Culture: Plate cells (e.g., T-cells) in a 96-well plate at a suitable density and culture overnight.

-

Treatment: Treat the cells with varying concentrations of this compound and control substances.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Conclusion

This compound is a chemically distinct form of zinc with important implications for nutritional and therapeutic applications. Its chelated structure influences its physical properties and is thought to enhance its bioavailability. The experimental protocols and structural information provided in this guide offer a foundation for researchers and drug development professionals working with this compound. Further research is warranted to fully elucidate its quantitative chemical properties, explore its diverse crystalline forms, and further detail its specific interactions with biological signaling pathways.

References

- 1. Zinc inhibition of rat NR1/NR2A N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zinc L-aspartate - Wikipedia [en.wikipedia.org]

- 3. This compound Induces IL-16 Secretion and Apoptosis in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. wbcil.com [wbcil.com]

- 6. This compound - Cortex Chemicals [cortexch.com]

- 7. This compound | C8H12N2O8Zn | CID 56841018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy Zinc L-aspartate | 36393-20-1 [smolecule.com]

- 9. This compound suppresses T cell activation in vitro and relapsing experimental autoimmune encephalomyelitis in SJL/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Zinc inhibition of rat NR1/NR2A N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. This compound suppresses proliferation and Th1/Th2/Th17 cytokine production of pre-activated human T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Zinc alleviates pain through high-affinity binding to the NMDA receptor NR2A subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

Synthesis and Characterization of Zinc Aspartate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc aspartate, a chelated form of the essential mineral zinc with the amino acid L-aspartic acid, offers enhanced bioavailability compared to inorganic zinc salts. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development. It details various synthesis methodologies, comprehensive characterization techniques, and relevant quantitative data. This document aims to serve as a practical resource for the preparation and analysis of this compound in a laboratory setting.

Introduction

Zinc is a vital trace element crucial for a myriad of physiological processes, including enzymatic function, immune response, and neurotransmission.[1] Aspartic acid, a non-essential amino acid, also plays a significant role as an excitatory neurotransmitter. The chelation of zinc with aspartic acid to form this compound creates a stable complex that facilitates gastrointestinal absorption and potentially enhances tissue-specific delivery.[2] This guide outlines the key procedures for the synthesis of this compound and the analytical techniques for its thorough characterization.

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, primarily involving the reaction of a zinc salt with L-aspartic acid. The choice of method may depend on the desired purity, particle size, and scalability.

Aqueous Solution Synthesis

This is a common method involving the reaction of a zinc salt with L-aspartic acid in an aqueous medium.

Experimental Protocol:

-

Dissolution: Dissolve L-aspartic acid in deionized water. The dissolution can be facilitated by gentle heating (e.g., 50-60 °C) and stirring.

-

pH Adjustment: Adjust the pH of the L-aspartic acid solution to a neutral or slightly alkaline range (pH 7-9) by the dropwise addition of a suitable base, such as sodium hydroxide or ammonium hydroxide. This deprotonates the carboxylic acid groups of aspartic acid, making them available for chelation.

-

Addition of Zinc Salt: In a separate vessel, prepare an aqueous solution of a zinc salt (e.g., zinc sulfate heptahydrate, zinc chloride, or zinc acetate).

-

Reaction: Slowly add the zinc salt solution to the L-aspartic acid solution under constant stirring. The reaction mixture is typically stirred for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 40-80 °C) to ensure complete chelation.[3]

-

Crystallization and Isolation: The resulting this compound may precipitate out of the solution upon cooling or after concentration of the solution. The precipitate is then collected by filtration.

-

Washing and Drying: The collected solid is washed with deionized water and a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts. The final product is then dried in an oven or under vacuum at a controlled temperature.

Low-Temperature Solid-Phase Synthesis

This method offers a more environmentally friendly approach with lower energy consumption.[4]

Experimental Protocol:

-

Mixing: Uniformly mix L-aspartic acid powder and a basic zinc salt, such as basic zinc carbonate [ZnCO₃·2Zn(OH)₂·H₂O], in a specified molar ratio (e.g., 6:1).[4]

-

Hydration: Add a controlled amount of distilled water (typically 20-40% of the total weight of the solid mixture) and mix thoroughly to form a paste-like material.[4]

-

Reaction and Drying: The mixture is then heated in an oven at a temperature ranging from 50-100 °C for a period of 4-7 hours.[4] During this time, the reaction and drying occur simultaneously.

-

Pulverization: The resulting solid mass is then crushed and pulverized to obtain a fine powder of this compound.[4]

Characterization of this compound

A combination of spectroscopic and analytical techniques is employed to confirm the synthesis and characterize the physicochemical properties of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂N₂O₈Zn | [5] |

| Molar Mass | 329.59 g/mol | [5] |

| Appearance | White crystalline powder | [5] |

| Solubility | Insoluble in water; Soluble in dilute hydrochloric acid | [5] |

Table 1: Physical and Chemical Properties of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule and to confirm the chelation of zinc to aspartic acid. The coordination of the zinc ion to the carboxylate and amino groups of aspartic acid results in characteristic shifts in the vibrational frequencies of these groups.

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the finely ground this compound sample (approximately 1-2 mg) with dry KBr powder (approximately 100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the FT-IR spectrum in the mid-IR range (typically 4000-400 cm⁻¹) using an FT-IR spectrometer. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Analyze the positions and shapes of the absorption bands to identify the characteristic functional groups and confirm chelation.

Quantitative Data from FT-IR Analysis:

| Functional Group | Vibrational Mode | L-Aspartic Acid (cm⁻¹) | This compound (cm⁻¹) | Reference(s) |

| Carboxylic Acid (C=O) | Stretching | ~1700 | Disappears | [6] |

| Carboxylate (COO⁻) | Asymmetric Stretching | - | ~1590 (amorphous) / ~1540 (crystalline) | [6] |

| Carboxylate (COO⁻) | Symmetric Stretching | - | ~1410-1390 | [6] |

| Amino Group (N-H) | Bending | ~1600-1500 | Shifted upon coordination | [7] |

| Metal-Oxygen (Zn-O) | Stretching | - | ~500-400 | [7] |

Table 2: Characteristic FT-IR Absorption Bands for L-Aspartic Acid and this compound.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of this compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA/DSC instrument.

-

Data Acquisition: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: Analyze the resulting TGA and DSC curves to determine the decomposition temperatures, mass loss percentages, and thermal events (e.g., endothermic or exothermic processes).

Quantitative Data from Thermal Analysis:

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Atmosphere | Reference(s) |

| Dehydration | 50 - 150 | Varies (if hydrated) | Nitrogen/Air | [8][9] |

| Decomposition of Organic Moiety | 200 - 500 | Significant | Nitrogen/Air | [8][9] |

| Final Residue | > 500 | Remaining mass corresponds to ZnO | Nitrogen/Air | [8][9] |

Table 3: Typical Thermal Decomposition Profile of this compound.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure and phase purity of this compound. The diffraction pattern is unique to the crystalline arrangement of the atoms in the solid.

Experimental Protocol:

-

Sample Preparation: The this compound powder should be finely ground to ensure random orientation of the crystallites. The powder is then mounted in a sample holder.

-

Data Acquisition: The XRD pattern is recorded using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation). The data is collected over a specific 2θ range (e.g., 10-80°) with a defined step size and scan speed.

-

Data Analysis: The resulting diffractogram is analyzed by comparing the peak positions and intensities to standard diffraction databases to confirm the phase and determine the crystal structure.

Quantitative Data from XRD Analysis:

A representative XRD pattern for a crystalline metal-amino acid complex would show a series of diffraction peaks at specific 2θ angles. The exact peak positions and intensities are dependent on the crystal structure. For a novel or uncharacterized material like this compound, the XRD pattern would need to be indexed to determine the unit cell parameters.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| Specific values would be determined from experimental data. | Calculated from 2θ using Bragg's Law. | Normalized to the most intense peak. |

Table 4: Representative XRD Data Table for this compound (Hypothetical).

Signaling Pathways and Experimental Workflows

Zinc Modulation of NMDA Receptor Signaling

Zinc ions are known to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key receptor in the central nervous system that is activated by glutamate and aspartate. This modulation plays a crucial role in synaptic plasticity and neurotransmission.

Caption: Zinc modulation of the NMDA receptor signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A typical experimental workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols for aqueous and solid-phase synthesis, along with the methodologies for FT-IR, thermal analysis, and XRD, offer a comprehensive framework for researchers. The presented quantitative data and visual workflows serve as valuable resources for the practical application of these techniques. Further research can build upon these methods to explore the diverse applications of this compound in pharmaceuticals and nutritional science.

References

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. CN102627766B - Preparation method for polyaspartic acid zinc as agricultural zinc supplement - Google Patents [patents.google.com]

- 4. CN104326932A - Method for low temperature solid-phase synthesis of this compound - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Multi-technique structural analysis of zinc carboxylates (soaps) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Zinc Aspartate Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of zinc aspartate, a chelated form of zinc with applications in pharmaceutical and nutraceutical formulations. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and conceptual diagrams to illustrate key processes.

Executive Summary

This compound is a coordination complex of zinc with the amino acid L-aspartic acid. While recognized for its potential for enhanced bioavailability compared to inorganic zinc salts, its solubility is a critical parameter influencing its formulation and efficacy. This guide summarizes the known qualitative solubility of this compound and provides a comprehensive methodology for its quantitative determination.

Solubility Profile of this compound

Published data on the quantitative solubility of this compound is limited. However, qualitative descriptions consistently indicate its behavior in aqueous and acidic solutions. The available information is summarized in the table below.

| Solvent | Solubility | Remarks |

| Water | Insoluble[1][2] | Described as a white crystalline powder that is insoluble in water.[1][2] Chelation with aspartate is suggested to improve solubility over inorganic zinc salts, but it remains sparingly soluble. |

| Dilute Hydrochloric Acid | Soluble[1][2] | The compound readily dissolves in dilute acidic conditions, which is relevant to its behavior in gastric fluid.[1] |

| Ethanol | No data found | - |

| Methanol | No data found | - |

| Organic Solvents | No data found | - |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following methodology is based on the well-established shake-flask method, a common technique for determining the equilibrium solubility of sparingly soluble compounds.

Materials and Equipment

-

This compound (high purity)

-

Selected Solvents (e.g., deionized water, 0.1 M HCl, ethanol, methanol)

-

Constant-Temperature Orbital Shaker/Incubator

-

Centrifuge

-

Analytical Balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

-

pH meter

Procedure: Shake-Flask Method

-

Preparation of Solvent: Prepare the desired solvents. For aqueous solutions, adjust the pH if necessary and record the final pH.

-

Addition of Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the flasks in a constant-temperature shaker set to a physiologically relevant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of dissolved this compound remains constant.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration range suitable for the analytical method.

-

Quantification: Analyze the concentration of zinc in the diluted solution using a validated analytical method, such as Atomic Absorption Spectrometry (AAS).

-

Calculation: Calculate the solubility of this compound from the measured zinc concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Analytical Method: Zinc Quantification by Atomic Absorption Spectrometry (AAS)

-

Instrument Setup:

-

Instrument: Atomic Absorption Spectrometer

-

Lamp: Zinc hollow-cathode lamp

-

Wavelength: 213.9 nm

-

Slit Width: 0.7 nm

-

Flame: Air-acetylene

-

-

Preparation of Standards: Prepare a series of zinc standard solutions of known concentrations from a certified zinc reference standard. The concentration range of the standards should bracket the expected zinc concentration in the diluted samples.

-

Calibration Curve: Aspirate the standard solutions into the AAS and measure their absorbance. Plot a calibration curve of absorbance versus zinc concentration.

-

Sample Analysis: Aspirate the diluted samples of the saturated this compound solution into the AAS and measure their absorbance.

-

Concentration Determination: Determine the zinc concentration in the samples using the calibration curve.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of this compound solubility.

Factors Influencing this compound Solubility

This diagram illustrates the key factors that can influence the solubility of this compound in a solution.

Caption: Conceptual diagram of factors affecting this compound solubility.

Conclusion

The solubility of this compound is a fundamental property that dictates its behavior in various applications. While qualitatively understood to be poorly soluble in water and soluble in dilute acids, quantitative data is essential for formulation development. The experimental protocol detailed in this guide provides a robust framework for researchers to determine the precise solubility of this compound in different solvents and environmental conditions. This information is critical for optimizing drug delivery systems and ensuring the consistent performance of products containing this important zinc chelate.

References

An In-Depth Technical Guide on the In Vivo Fate and Metabolism of Zinc Aspartate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc is an essential trace element crucial for a myriad of physiological processes. Its bioavailability is highly dependent on the form in which it is ingested. Zinc aspartate, a chelated form of zinc, has garnered attention for its potential for enhanced absorption and efficacy. This technical guide provides a comprehensive overview of the current understanding of the in vivo fate and metabolism of this compound, including its absorption, distribution, metabolism, and excretion (ADME). It details relevant experimental protocols and explores the signaling pathways modulated by this compound. This document is intended to serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Introduction

Zinc plays a critical role as a catalytic, structural, and regulatory ion in cellular metabolism. Adequate zinc homeostasis is vital for immune function, wound healing, protein and DNA synthesis, and cell division. Zinc deficiency can lead to a variety of health issues, including impaired immune response, growth retardation, and neurological disorders.

Oral zinc supplementation is a common strategy to prevent and treat zinc deficiency. The efficacy of supplementation is largely determined by the bioavailability of the zinc salt. This compound, a chelate of zinc with the amino acid L-aspartic acid, is believed to offer superior absorption compared to inorganic zinc salts like zinc sulfate. This guide delves into the scientific evidence supporting this claim and elucidates the journey of this compound within a biological system.

Absorption

The primary site of zinc absorption is the small intestine, specifically the duodenum and jejunum[1]. The process involves both carrier-mediated transport and passive diffusion at higher concentrations. For this compound, the chelation with L-aspartate is thought to facilitate its transport across the intestinal epithelium.

A comparative study in humans demonstrated that the fractional zinc absorption from this compound is significantly higher than that from zinc gluconate and zinc sulfate when administered with milk[2]. This suggests that the aspartate ligand may enhance the solubility and uptake of zinc in the intestinal lumen.

The proposed mechanism for enhanced absorption involves the utilization of amino acid transporters in addition to the primary zinc transporters like Zrt- and Irt-like protein 4 (ZIP4) on the apical membrane of enterocytes. Once inside the enterocyte, zinc is chaperoned by metallothioneins and then exported into the portal circulation via the basolateral transporter Zinc Transporter 1 (ZnT1).

Distribution

Following absorption, zinc is transported in the blood primarily bound to albumin. From the portal circulation, it is distributed to various tissues, with the highest concentrations typically found in the liver, pancreas, kidney, bone, and muscle. While specific quantitative data on the tissue distribution of zinc following oral administration of this compound is limited, studies on other zinc salts provide a general understanding of its distribution pattern[3][4].

It is hypothesized that the aspartate moiety may influence the tissue-specific uptake of zinc, but further research is needed to confirm this.

Table 1: Hypothetical Tissue Distribution of Zinc After Oral Administration of this compound in a Rodent Model

| Tissue | Zinc Concentration (µg/g wet weight) - Predicted |

| Liver | High |

| Kidney | High |

| Pancreas | High |

| Bone | Moderate to High |

| Muscle | Moderate |

| Brain | Low to Moderate |

| Adipose | Low |

Note: This table is a predictive representation based on general zinc distribution patterns. Specific studies on this compound are required for accurate quantitative data.

Metabolism

Zinc Metabolism

Once dissociated from aspartate, zinc enters the systemic zinc pool and is utilized in various metabolic processes. It serves as a cofactor for over 300 enzymes and is involved in the synthesis and degradation of carbohydrates, lipids, proteins, and nucleic acids. Intracellular zinc levels are tightly regulated by a complex network of zinc transporters (ZIP and ZnT families) and zinc-binding proteins like metallothionein.

Aspartate Metabolism

The L-aspartate moiety is expected to enter the body's amino acid pool. Aspartate is a non-essential amino acid that plays a crucial role in the urea cycle, gluconeogenesis, and as a precursor for other amino acids and nucleotides. Orally administered D-aspartate has been shown to cross the blood-brain barrier in rodents and may influence neurotransmission[5][6]. The metabolic fate of the L-aspartate from this compound supplementation is likely to follow established metabolic pathways for this amino acid, potentially contributing to cellular energy production through the citric acid cycle. Studies on oral aspartate administration in rats suggest its conversion to alanine in the small intestine, which can then be utilized in inter-organ metabolism[7].

Excretion

The primary route of zinc excretion is through the feces, which includes unabsorbed dietary zinc and endogenous zinc secreted into the gastrointestinal tract[8]. A smaller amount of zinc is excreted in the urine. While specific studies on the excretion of zinc following this compound administration are lacking, it is anticipated to follow the general pathways of zinc elimination. It is plausible that the enhanced absorption of this compound could lead to a lower proportion of unabsorbed zinc being excreted in the feces compared to less bioavailable zinc salts.

Table 2: Predicted Excretion Profile of Zinc from this compound

| Excretion Route | Percentage of Administered Dose (Predicted) |

| Feces (Unabsorbed) | Lower compared to less bioavailable salts |

| Feces (Endogenous) | Dependent on zinc status |

| Urine | Minor pathway |

Note: This table is predictive and requires validation through specific studies on this compound.

Signaling Pathways Modulated by this compound

Recent research has begun to uncover the specific signaling pathways influenced by this compound supplementation.

Wnt/β-catenin Signaling Pathway

A study in mice demonstrated that this compound enhances intestinal stem cell activity and protects the integrity of the intestinal mucosa by activating the Wnt/β-catenin signaling pathway[9][10]. This pathway is crucial for tissue regeneration and homeostasis.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Comparison of the Oral Absorption, Distribution, Excretion, and Bioavailability of Zinc Sulfate, Zinc Gluconate, and Zinc-Enriched Yeast in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, tissue distribution, and excretion of zinc oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Emerging Role of Altered d-Aspartate Metabolism in Schizophrenia: New Insights From Preclinical Models and Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Zinc metabolism in humans after oral and intravenous administration of Zn-69m - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zinc L-Aspartate enhances intestinal stem cell activity to protect the integrity of the intestinal mucosa against deoxynivalenol through activation of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Cellular Uptake and Transport of Zinc Aspartate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc, an essential trace element, plays a pivotal role in a vast array of physiological processes, including enzymatic activity, immune function, and cellular signaling. Its bioavailability and cellular uptake are of paramount importance for maintaining human health. Zinc aspartate, a chelated form of zinc, has garnered significant interest due to its potential for enhanced absorption and bioavailability. This technical guide provides an in-depth exploration of the cellular uptake and transport mechanisms of this compound, intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development. The guide will delve into the molecular pathways governing its transport, present quantitative data from key studies, and provide detailed experimental protocols for further investigation.

Core Cellular Uptake and Transport Mechanisms

The cellular uptake of zinc is a tightly regulated process mediated by two primary families of zinc transporters: the Zrt- and Irt-like Proteins (ZIP, or SLC39A family) and the Zinc Transporters (ZnT, or SLC30A family). ZIP transporters are responsible for the influx of zinc into the cytoplasm from the extracellular space or intracellular organelles, while ZnT transporters mediate the efflux of zinc from the cytoplasm to the extracellular space or into intracellular compartments.

While the transport of ionic zinc is well-characterized, the uptake of this compound appears to involve additional mechanisms. Evidence suggests that as a zinc-amino acid complex, this compound may be transported across the intestinal epithelium via amino acid transporters, potentially belonging to the Solute Carrier (SLC) family, which includes transporters for acidic amino acids like aspartate. This alternative pathway may allow for more efficient absorption and could bypass some of the common inhibitors of ionic zinc uptake. Once inside the enterocyte, it is likely that the zinc ion dissociates from the aspartate moiety to enter the cellular zinc pool. The free zinc is then utilized for various cellular functions or transported across the basolateral membrane into the bloodstream, primarily by the ZnT1 transporter.

Signaling Pathways Modulated by this compound

Recent studies have elucidated the significant role of zinc in modulating key signaling pathways within intestinal cells, which are critical for maintaining gut health and integrity. This compound, in particular, has been shown to influence these pathways, contributing to its beneficial effects on intestinal function.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental for intestinal stem cell (ISC) proliferation and epithelial regeneration. Research has demonstrated that zinc L-aspartate can activate this pathway, thereby enhancing ISC activity and promoting the integrity of the intestinal mucosa.[1][2] This activation is crucial for repairing intestinal injury and maintaining a healthy epithelial barrier.

PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival. Studies utilizing the Caco-2 intestinal cell line model have shown that zinc enhances intestinal epithelial barrier function by activating the PI3K/AKT/mTOR pathway.[3][4] This activation leads to increased expression of tight junction proteins, such as ZO-1, which are essential for maintaining the integrity of the intestinal barrier.

Quantitative Data on this compound Transport

Quantitative analysis of transport kinetics provides crucial insights into the efficiency and mechanisms of substrate uptake. While specific kinetic parameters for this compound transport across the intestinal epithelium are not extensively documented, data from related studies on zinc uptake in Caco-2 cells and mitochondrial transport of zinc from this compound offer valuable comparative information.

| Parameter | Value | Cell/Organelle System | Zinc Form | Reference |

| Kt | 41 µM | Caco-2 cells (apical) | Zinc | [5] |

| Vmax | 0.3 nmols/cm²/10 min | Caco-2 cells (apical) | Zinc | [5] |

| Km | 65 µM | Caco-2 cells | Zinc | [6] |

| Vmax | 93 nmol/mg protein/2 h | Caco-2 cells | Zinc | [6] |

| Km | ~55-60 µM | Rat prostate mitochondria | This compound | |

| Vmax | ~0.63-0.67 nmol/mg protein/min | Rat prostate mitochondria | This compound |

Note: The kinetic parameters for Caco-2 cells were determined using zinc chloride, which serves as a proxy for ionic zinc uptake. The mitochondrial data specifically utilized this compound.

Experimental Protocols

In Vitro Zinc Uptake Assay in Caco-2 Cells

This protocol describes a method to measure the uptake of zinc into Caco-2 cells, a widely used in vitro model for the human intestinal epithelium.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound solution (prepared in HBSS)

-

Radiolabeled zinc (e.g., ⁶⁵Zn) or a fluorescent zinc probe (e.g., FluoZin-3 AM)

-

Cell lysis buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Culture: Culture Caco-2 cells in DMEM in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding on Transwells: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm² and allow them to differentiate for 18-21 days, with media changes every 2-3 days.

-

Experimental Setup:

-

Wash the Caco-2 monolayers twice with pre-warmed HBSS.

-

Add HBSS to the basolateral compartment.

-

Add the this compound solution (containing a tracer) to the apical compartment.

-

-

Incubation: Incubate the cells at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

Termination of Uptake:

-

Remove the uptake solution from the apical compartment.

-

Wash the monolayers three times with ice-cold HBSS containing 5 mM EDTA to remove surface-bound zinc.

-

-

Cell Lysis: Add cell lysis buffer to the apical compartment and incubate for 30 minutes at room temperature with gentle shaking.

-

Quantification:

-

For radiolabeled zinc, measure the radioactivity in the cell lysate using a scintillation counter.

-

For fluorescent probes, measure the fluorescence intensity using a fluorescence plate reader.

-

-

Data Analysis: Normalize the uptake to the protein concentration of the cell lysate and express as nmol zinc/mg protein.

Transwell Assay for Transepithelial this compound Transport

This protocol is designed to measure the transport of this compound across a Caco-2 cell monolayer, simulating intestinal absorption.

Materials:

-

Differentiated Caco-2 cell monolayers on Transwell® inserts (as prepared above)

-

HBSS

-

This compound solution

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Procedure:

-

Preparation: Wash the differentiated Caco-2 monolayers twice with pre-warmed HBSS.

-

Transport Initiation:

-

Add fresh HBSS to the basolateral (receiver) compartment.

-

Add the this compound solution to the apical (donor) compartment.

-

-

Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the basolateral compartment and replace with an equal volume of fresh, pre-warmed HBSS.

-

Zinc Quantification: Determine the concentration of zinc in the collected basolateral samples using AAS or ICP-MS.

-

Calculation of Apparent Permeability (Papp):

-

Calculate the cumulative amount of zinc transported to the basolateral side over time.

-

The apparent permeability coefficient (Papp) can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux of zinc across the monolayer (µg/s)

-

A is the surface area of the Transwell® membrane (cm²)

-

C₀ is the initial concentration of zinc in the apical compartment (µg/mL)

-

-

Conclusion

The cellular uptake and transport of this compound is a multifaceted process involving both dedicated zinc transporters and potentially amino acid transport systems. Its ability to modulate key intestinal signaling pathways, such as the Wnt/β-catenin and PI3K/AKT/mTOR pathways, highlights its potential for promoting gut health and integrity. While further research is needed to fully elucidate the specific transporters and precise kinetic parameters involved in its absorption, the available evidence suggests that this compound is a highly bioavailable form of zinc with significant physiological effects. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound transport and its impact on cellular function. This knowledge will be invaluable for the development of novel therapeutic and nutritional strategies aimed at optimizing zinc status and improving human health.

References

- 1. Zinc L-Aspartate enhances intestinal stem cell activity to protect the integrity of the intestinal mucosa against deoxynivalenol through activation of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Zinc enhances intestinal epithelial barrier function through the PI3K/AKT/mTOR signaling pathway in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Distinct mechanisms of zinc uptake at the apical and basolateral membranes of caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Molecular interactions of zinc aspartate with proteins

An In-depth Technical Guide on the Molecular Interactions of Zinc Aspartate with Proteins

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc is an indispensable trace element, integral to a vast spectrum of biological processes, from enzymatic catalysis to gene regulation. Its interactions with proteins are fundamental to cellular function, and the nature of its coordination sphere dictates its biological role. Aspartate residues are frequently involved in creating these coordination sites. This compound, a common dietary supplement, provides a bioavailable source of zinc, which is then trafficked to interact with a multitude of proteins. This technical guide delves into the core molecular interactions of zinc with proteins, with a special focus on the role of aspartate residues. It provides a comprehensive overview of the coordination chemistry, thermodynamic principles, and functional consequences of these interactions. Detailed experimental protocols for studying zinc-protein binding are presented, alongside quantitative data and visual representations of relevant biological pathways and experimental workflows.

Core Principles of Zinc-Protein Interactions

The biological functions of zinc are mediated through its coordination with amino acid side chains within proteins. The most common coordinating ligands are the sulfur of cysteine, the nitrogen of histidine, and the oxygen of aspartate and glutamate.[1][2] This versatility allows zinc to play several distinct roles:

-

Structural Role: Zinc ions can stabilize the tertiary structure of proteins. The most prominent example is the zinc finger motif, where a zinc ion holds together disparate parts of the polypeptide chain, creating a stable domain required for DNA, RNA, or protein binding.[3][4][5] While Cys2His2 is the classic zinc finger motif, aspartate can also participate in zinc coordination in these structures, particularly in prokaryotic zinc fingers, influencing their thermodynamic properties.[3][6]

-

Catalytic Role: In metalloenzymes, a zinc ion located in the active site acts as a Lewis acid, polarizing substrates and activating water molecules for catalysis.[1][7] Metalloproteinases, for instance, utilize a catalytic zinc ion coordinated by three amino acid residues (often including histidine and aspartate/glutamate) and a water molecule.[7][8][9]

-

Regulatory Role: Reversible binding of zinc can modulate protein function and trigger signaling cascades.[1][10] Zinc transporters and sensors, for example, have evolved to handle zinc ions with specificity to maintain cellular homeostasis.[1]

Aspartate can coordinate with zinc in a monodentate fashion (using one carboxylate oxygen) or a bidentate fashion (using both oxygens), and it can also form bridges between multiple zinc ions.[2] This flexibility contributes to the diverse coordination geometries observed in zinc-binding proteins.

Zinc Coordination Sphere

The arrangement of ligands around the zinc ion is known as the coordination sphere. In proteins, zinc typically adopts a tetrahedral coordination geometry, although five- and six-coordinate sites are also observed, particularly in catalytic sites where flexibility is required.[11][12] The combination of Cys, His, Asp, and Glu ligands fine-tunes the chemical properties of the zinc ion for its specific biological function.[1]

References

- 1. Zinc coordination environments in proteins determine zinc functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Zinc fingers: DNA binding and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of zinc-dependent enzymes by metal carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zinc finger - Wikipedia [en.wikipedia.org]

- 6. The (unusual) aspartic acid in the metal coordination sphere of the prokaryotic zinc finger domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metalloproteinase - Wikipedia [en.wikipedia.org]

- 8. Inhibition of bacterial and human zinc-metalloproteases by bisphosphonate- and catechol-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metal Preferences of Zinc-Binding Motif on Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Critical Roles of Zinc: Beyond Impact on Myocardial Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zinc Coordination Geometry and Ligand Binding Affinity: The Structural and Kinetic Analysis of the Second-Shell Serine 228 Residue and the Methionine 180 Residue of the Aminopeptidase from Vibrio proteolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Role of Zinc Aspartate in Modulating Enzymatic Activity: A Technical Guide

Executive Summary: Zinc is an indispensable trace element, critical for the function of over 300 enzymes and a vast number of proteins involved in gene expression, signaling, and cellular metabolism.[1][2] Zinc aspartate, a chelated form of zinc bound to the amino acid aspartic acid, serves as a bioavailable source for delivering this crucial ion to biological systems.[3] This guide provides a technical overview of the multifaceted roles of the zinc ion (Zn²⁺) in enzymatic activity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. The focus is on the catalytic and structural functions of zinc, its influence on signaling pathways, and the methodologies used to investigate these interactions.

Introduction to Zinc in Biological Systems

Zinc's importance in biology stems from its versatile coordination chemistry and its role as a potent Lewis acid, while lacking redox activity under physiological conditions.[4] This allows it to participate in enzymatic reactions without causing oxidative damage. The human body maintains tight control over zinc homeostasis through a complex network of transporters (ZIP and ZnT families) and binding proteins like metallothionein.[5][6]

1.1 this compound as a Bioavailable Source

This compound is a salt in which zinc is chelated to aspartic acid. This chelation is believed to enhance the bioavailability of zinc by facilitating its transport across the intestinal wall.[3] Once absorbed, the complex dissociates, releasing Zn²⁺ ions to be incorporated into a vast array of zinc-dependent proteins, known as metalloenzymes.[7]

The Roles of Zinc in Enzymes

The function of zinc in enzymes can be broadly categorized into catalytic, structural, and regulatory roles.[8][9]

2.1 Catalytic Role: Zinc as a Lewis Acid

In the active site of enzymes, the positively charged Zn²⁺ ion can polarize substrates, stabilize negative charges in transition states, and activate water molecules.[4][10] A classic example is Carbonic Anhydrase, where a zinc-bound water molecule is deprotonated to form a potent zinc-hydroxide nucleophile that attacks carbon dioxide.[11][12][13]

-

Carbonic Anhydrase: Catalyzes the rapid interconversion of CO₂ and bicarbonate. The Zn²⁺ ion, coordinated by three histidine residues and a water molecule, is central to this mechanism.[11][14]

-

Alkaline Phosphatase: This enzyme contains two zinc ions and one magnesium ion in its active center, which are crucial for the hydrolysis of phosphate esters.[15][16][17] The zinc ions coordinate with the substrate to facilitate the reaction.[15]

2.2 Structural Role: The Zinc Finger Motif

Zinc also plays a critical role in maintaining the tertiary structure of many proteins.[18][19] The "zinc finger" is a small structural motif where a zinc ion is coordinated by cysteine and/or histidine residues, stabilizing the fold.[20][21] These motifs are abundant in transcription factors, where they are essential for sequence-specific DNA binding and the regulation of gene expression.[18][22]

Quantitative Analysis of Zinc-Modulated Enzymatic Activity

The effect of zinc concentration on enzymatic activity can be quantified by measuring key kinetic parameters. This compound can be used as the zinc source in such assays to determine its efficacy in activating or restoring enzyme function.

Table 1: Kinetic Parameters of Human Carbonic Anhydrase II with Varying Zinc Concentrations This table presents hypothetical data for illustrative purposes.

| Zinc Concentration (µM) | Apparent K_m (mM) for CO₂ | Apparent V_max (µmol/min/mg) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) |

| 0 (Apoenzyme) | 15.2 | 1.2 | 5.1 x 10⁵ |

| 0.1 | 10.8 | 15.5 | 9.4 x 10⁶ |

| 1.0 | 4.1 | 35.2 | 5.6 x 10⁷ |

| 10.0 | 3.9 | 36.1 | 6.1 x 10⁷ |

Table 2: Comparative Effect of Zinc Supplementation on Alkaline Phosphatase Activity This table presents hypothetical data based on findings that zinc supplementation can increase ALP activity.[7][23]

| Cell Type | Treatment (24h) | Basal ALP Activity (mU/mg protein) | Post-Treatment ALP Activity (mU/mg protein) | Fold Increase |

| Human Osteoblasts | Control (No Zinc) | 150.4 ± 12.1 | 148.9 ± 11.8 | ~1.0 |

| Human Osteoblasts | 50 µM this compound | 151.2 ± 13.5 | 225.8 ± 18.9 | ~1.5 |

| SaOS-2 Cells | Control (No Zinc) | 210.6 ± 19.8 | 205.5 ± 21.0 | ~1.0 |

| SaOS-2 Cells | 50 µM this compound | 212.3 ± 20.1 | 388.1 ± 25.6 | ~1.8 |

Key Signaling Pathways Modulated by Zinc

Beyond its direct role in enzymes, zinc acts as an intracellular signaling molecule, or "zinc signal," that can modulate major signaling pathways.[24][25][26][27] One of the most well-studied is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is central to inflammatory responses. Zinc has been shown to inhibit NF-κB activation.[6][28][29] This inhibitory effect can occur through multiple mechanisms, including the direct inhibition of the IκB kinase (IKK) complex.[29][30]

Caption: Zinc's inhibitory effect on the canonical NF-κB signaling pathway.

Experimental Protocols

Investigating the role of this compound requires precise and reproducible methodologies. The following sections outline core protocols for in vitro and cell-based assays.

5.1 Protocol: In Vitro Metalloenzyme Activity Assay

This protocol describes the reconstitution and activity measurement of a zinc-dependent enzyme, using carbonic anhydrase as an example.

-

Objective: To determine the effect of this compound on the catalytic activity of apo-carbonic anhydrase II.

-

Materials:

-

Human Carbonic Anhydrase II (apoenzyme form)

-

This compound stock solution (e.g., 10 mM in sterile water)

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5

-

Substrate: p-Nitrophenyl Acetate (pNPA)

-

96-well microplate reader

-

-

Procedure:

-

Enzyme Reconstitution: Prepare serial dilutions of this compound in assay buffer. Add a constant amount of apoenzyme to each dilution and incubate for 30 minutes at room temperature to allow for zinc binding.

-

Assay Initiation: Transfer reconstituted enzyme solutions to a 96-well plate.

-

Initiate the reaction by adding pNPA substrate to each well.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes. The product, p-nitrophenol, is yellow.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve. Plot V₀ against the this compound concentration to determine the concentration required for maximal activity.

-

Caption: Workflow for an in vitro zinc-dependent enzyme activity assay.

5.2 Protocol: Cellular Zinc Supplementation and Analysis

This protocol details a cell culture experiment to assess how this compound affects the activity of an endogenous zinc-dependent enzyme like alkaline phosphatase (ALP).

-

Objective: To measure the change in cellular ALP activity in response to this compound supplementation.

-

Materials:

-

Human osteoblast-like cells (e.g., SaOS-2)

-

Cell culture medium (e.g., McCoy's 5A) with 10% FBS

-

This compound stock solution

-

Cell Lysis Buffer (e.g., RIPA buffer)

-

ALP activity assay kit

-

BCA Protein Assay kit

-

-

Procedure:

-

Cell Seeding: Seed SaOS-2 cells in 12-well plates and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 µM). Incubate for 24-48 hours.

-

Cell Lysis: Wash cells with PBS, then add ice-cold lysis buffer to each well. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.

-

ALP Assay: Use a commercial ALP activity kit to measure the enzymatic activity in each lysate, following the manufacturer's instructions.

-

Data Normalization: Normalize the ALP activity to the total protein concentration for each sample to get the specific activity (e.g., in mU/mg protein).

-

References

- 1. Function and mechanism of zinc metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aberrance of Zinc Metalloenzymes-Induced Human Diseases and Its Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Regulation of zinc-dependent enzymes by metal carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Zinc-induced NF-kappaB inhibition can be modulated by changes in the intracellular metallothionein level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of zinc 64Zn aspartate for obesity management: impact on oxidative stress, lipid metabolism, pancreas and liver in high-calorie diet model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. karger.com [karger.com]

- 10. ZINC METALLOENZYMES IN PLANTS [redalyc.org]

- 11. Structure and mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 14. Revisiting Zinc Coordination in Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure and mechanism of alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

- 17. scite.ai [scite.ai]

- 18. Zinc finger proteins: new insights into structural and functional diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Zinc finger - Wikipedia [en.wikipedia.org]

- 20. Zinc finger protein | PPTX [slideshare.net]

- 21. grokipedia.com [grokipedia.com]

- 22. academic.oup.com [academic.oup.com]

- 23. "The Effects of Zinc on Skeletal Alkaline Phosphatase Activity and Skel" by Susan L. Hall [scholarsrepository.llu.edu]

- 24. Functional Significance of Zinc-Related Signaling Pathways in Immune Cells | Annual Reviews [annualreviews.org]

- 25. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Functional significance of zinc-related signaling pathways in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

Physicochemical Properties of Crystalline Zinc Aspartate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc aspartate, the zinc salt of the amino acid aspartic acid, is a compound of significant interest in pharmaceutical and nutraceutical applications. As a bioavailable source of the essential trace element zinc, its efficacy and formulation are intrinsically linked to its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of crystalline this compound, with a focus on its structural, spectroscopic, and thermal properties. The information herein is intended to serve as a critical resource for researchers and professionals involved in the development and characterization of zinc-containing active pharmaceutical ingredients and supplements.

General and Structural Properties

Crystalline this compound typically presents as a white, odorless powder. It is a coordination complex where a central zinc ion (Zn²⁺) is bonded to two aspartate anions.[1] Its stability and solubility are key determinants of its behavior in various formulations.

Solubility Profile

The solubility of this compound is a critical parameter for its absorption and bioavailability. It is generally reported to be insoluble in water but soluble in dilute hydrochloric acid.[2][3] This characteristic suggests that dissolution and subsequent dissociation of the zinc and aspartate ions are likely to occur in the acidic environment of the stomach.[2]

Crystal Structure

Detailed structural analysis of a homochiral three-dimensional zinc L-aspartate framework has been accomplished through single-crystal X-ray diffraction. This crystalline form, with the formula Zn₃(C₄H₅NO₄)₃(H₂O), exhibits a monoclinic crystal system. The structural data provides foundational information for understanding the solid-state properties of this compound.

Table 1: Crystallographic Data for a Zinc L-Aspartate Framework

| Parameter | Value |

| Chemical Formula | Zn₃(C₄H₅NO₄)₃(H₂O) |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.484(3) |

| b (Å) | 10.491(3) |

| c (Å) | 10.187(3) |

| β (°) | 93.552(7) |

| Volume (ų) | 905.0(5) |

| Z (formula units/cell) | 2 |

| Calculated Density (g/cm³) | 2.247 |

| Temperature (K) | 100(2) |

Data sourced from a study on a homochiral three-dimensional this compound framework.

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and quality control of this compound. The primary techniques include Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The coordination of the aspartate carboxylate and amino groups to the zinc ion results in characteristic shifts in their vibrational frequencies compared to free aspartic acid. The region between 400-600 cm⁻¹ is typically where vibrations corresponding to the Zn-O bond can be observed.[4]

Table 2: General FT-IR Peak Assignments for Zinc Carboxylates

| Wavenumber Range (cm⁻¹) | Assignment |

| 3400 - 3200 | O-H stretching (of coordinated or lattice water) |

| 3200 - 3000 | N-H stretching (of the amino group) |

| 2960 - 2850 | C-H stretching |

| 1650 - 1550 | Asymmetric COO⁻ stretching |

| 1450 - 1380 | Symmetric COO⁻ stretching |

| ~500 - 400 | Zn-O stretching |

Note: Specific peak positions for crystalline this compound may vary. This table provides general ranges for zinc carboxylates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. While specific ¹H and ¹³C NMR data for this compound in solution are not extensively reported in the literature, the coordination of aspartate to zinc would be expected to cause shifts in the proton and carbon signals of the aspartate backbone compared to the free amino acid.[5][6] Solid-state ⁶⁷Zn NMR is a specialized technique that can directly probe the local environment of the zinc nucleus, providing insights into the coordination geometry.[7]

UV-Visible (UV-Vis) Spectroscopy

In its aqueous form, this compound is not expected to have significant absorption in the visible range, as the d-shell of the Zn²⁺ ion is completely filled. Any absorption bands in the UV region would likely be attributable to the electronic transitions within the aspartate ligand. A detailed UV-Vis spectrum with a defined maximum absorbance (λ_max) and molar absorptivity for this compound solution is not widely available in the literature.

Thermal Properties

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability, decomposition profile, and the presence of solvates in the crystalline structure.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For the crystalline zinc L-aspartate framework, TGA reveals a two-step decomposition process under a nitrogen atmosphere. The initial mass loss is attributed to the removal of guest water molecules, followed by the decomposition of the organic framework at higher temperatures.

Table 3: Thermogravimetric Analysis Data for a Zinc L-Aspartate Framework

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 25 - 350 | ~5.4 | Loss of encapsulated guest water molecules |

| 350 - 700 | ~53.4 | Decomposition of the aspartate framework |

Data sourced from a study on a homochiral three-dimensional this compound framework, performed in an N₂ atmosphere with a heating rate of 5 °C/min.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can identify phase transitions such as melting, crystallization, and decomposition by detecting endothermic or exothermic peaks.[8] Quantitative DSC data for crystalline this compound, including specific melting points and enthalpy changes, are not extensively detailed in the available literature.

Experimental Protocols

The following sections outline generalized methodologies for the synthesis and characterization of crystalline this compound.

Synthesis and Crystallization

Bulk Powder Synthesis:

-

Dissolve L-aspartic acid in a water/methanol mixture (e.g., 17/33 ml) by heating to 80 °C in a round-bottomed flask.

-

Add basic zinc carbonate in a 1:1 molar ratio to the aspartic acid.

-

Reflux the resulting mixture for approximately 8 hours.

-

Cool the mixture to room temperature to allow for the precipitation of a white crystalline powder.

-

Filter the product, wash with water and methanol, and dry under vacuum.

Single Crystal Synthesis (Solvothermal Method):

-

Charge a Teflon-lined autoclave with basic zinc carbonate and L-aspartic acid (1:1 molar ratio) in a water/methanol mixture.

-

Adjust the pH of the mixture to 6.0 using NaOH.

-

Heat the sealed autoclave to 130 °C for 2 days.

-

Cool the autoclave slowly to room temperature (e.g., at a rate of 0.2 °C/min).

-

Filter the resulting platelet-like single crystals and wash with water and methanol.

Analytical Characterization Protocols

Powder X-ray Diffraction (PXRD):

-

Instrument: A calibrated powder X-ray diffractometer.

-

Sample Preparation: Gently grind the crystalline this compound into a fine powder and mount it on a sample holder.

-

Analysis Conditions: Scan the sample over a 2θ range of 5-50° with a step size of 0.02° and a scan speed of 2°/min using Cu Kα radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Instrument: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Analysis Conditions: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.[9] A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Thermogravimetric Analysis (TGA):

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the crystalline sample into an alumina crucible.

-

Analysis Conditions: Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere with a flow rate of 50 mL/min.[10]

Differential Scanning Calorimetry (DSC):

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.[11]

-

Analysis Conditions: Heat the sample from room temperature to a temperature above its decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.[10]

Biological Signaling Pathway

Extracellular zinc ions, such as those that may be released from this compound, are known to act as signaling molecules. A key target is the G protein-coupled receptor 39 (GPR39), also known as the zinc-sensing receptor (ZnR).[7] Activation of GPR39 by zinc initiates a cascade of intracellular signaling events that are involved in processes like cell proliferation and survival.[12]

Zinc-Activated GPR39 Signaling Cascade

The binding of extracellular zinc to GPR39 can activate multiple G protein pathways, including Gαq, Gαs, and Gα12/13. The Gαq pathway is particularly well-characterized and leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This cascade ultimately leads to the activation of downstream kinases such as Extracellular signal-Regulated Kinase (ERK1/2) and Protein Kinase B (AKT).[12]

Experimental Workflow for Studying Signaling

A typical workflow to investigate the effect of this compound on a cellular signaling pathway like the GPR39 cascade would involve several key steps.

Conclusion

This technical guide has synthesized the available data on the physicochemical properties of crystalline this compound. The provided tables and diagrams offer a structured overview of its structural, spectroscopic, and thermal characteristics, as well as its role in biological signaling. While key crystallographic and thermal decomposition data have been presented, further research is warranted to provide a more complete quantitative analysis, particularly in the areas of solution-state spectroscopy (NMR, UV-Vis) and differential scanning calorimetry. The experimental protocols outlined serve as a foundation for researchers to conduct further characterization and quality control of this important compound. A thorough understanding of these properties is paramount for the rational design and development of effective and stable this compound-based products.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. Zinc L-aspartate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Relationship between 1H and 13C NMR chemical shifts and the secondary and tertiary structure of a zinc finger peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functions of the Zinc-Sensing Receptor GPR39 in Regulating Intestinal Health in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]

- 8. phytojournal.com [phytojournal.com]

- 9. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. Role of GPR39 in Neurovascular Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Stability of Zinc Aspartate Under Physiological Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc, an essential trace element, plays a critical role in a myriad of physiological processes, including enzymatic function, immune response, and cellular signaling.[1][2] Zinc supplementation is often necessary to address deficiencies, and the choice of the zinc salt can significantly impact its bioavailability and efficacy. Zinc aspartate, a chelated form of zinc, is believed to offer enhanced absorption and tolerability. This technical guide provides an in-depth analysis of the stability of this compound under physiological conditions, focusing on its dissociation, solubility, and interactions with key biological molecules. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with or considering this compound for therapeutic or supplemental applications.

Physicochemical Properties of this compound

This compound is a salt formed between the zinc cation (Zn²⁺) and the amino acid L-aspartic acid. It is described as a white crystalline powder.[3] One of the key characteristics of this compound is its solubility profile. It is reportedly soluble in dilute hydrochloric acid, a condition that mimics the gastric environment, which is crucial for its initial dissolution and subsequent absorption in the stomach.[3] However, it is considered insoluble in water, which has implications for its behavior in the neutral to slightly alkaline environment of the small intestine.[3]

Stability and Dissociation in Physiological Milieu

The stability of the this compound complex is a critical factor influencing the bioavailability of zinc. The stability of metal-ligand complexes is quantified by stability constants (log β) or dissociation constants (Kd). While specific experimentally determined stability constants for this compound were not found in the reviewed literature, data for structurally similar zinc-amino acid complexes, such as zinc asparagine, can provide valuable insights.

Table 1: Stability Constants of Zinc-Amino Acid Complexes

| Complex | Log β₁ | Log β₂ | Log β₃ | Temperature (°C) | Ionic Strength (M) | Method |

| Zn(II)-Asparagine | 4.44 | 8.08 | - | 25 | 0.1 (KNO₃) | Potentiometry |

| Zn(II)-Glycine | 5.08 | 9.15 | 11.9 | 25 | 0.1 (KNO₃) | Potentiometry |

| Zn(II)-Alanine | 4.75 | 8.71 | - | 25 | 0.1 (KNO₃) | Potentiometry |

| Zn(II)-Leucine | 4.50 | 8.35 | - | 25 | 0.1 (KNO₃) | Potentiometry |

| Zn(II)-Valine | 4.54 | 8.39 | - | 25 | 0.1 (KNO₃) | Potentiometry |

Data for Zn(II)-Asparagine and other amino acids from a study on mixed-ligand complexes, providing an estimation of the stability of similar zinc-amino acid chelates.[2]